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Compound of Interest

Compound Name:
2-Chloro-4,5-dimethoxybenzoic

acid

Cat. No.: B1349881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethoxybenzoic
acid, a key chemical intermediate. It details its chemical identity, physical properties, synthesis,

and analytical characterization. This document is intended for professionals in research,

discovery, and development who require detailed technical information on this compound.

Core Identifiers and Properties
2-Chloro-4,5-dimethoxybenzoic acid, also known as 6-chloroveratric acid, is a substituted

benzoic acid derivative. Its core identifiers and key physicochemical properties are summarized

below, providing essential data for its handling, characterization, and use in a laboratory

setting.

Table 1: Chemical Identifiers for 2-Chloro-4,5-dimethoxybenzoic acid[1]
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Identifier Value

CAS Number 60032-95-3

IUPAC Name 2-chloro-4,5-dimethoxybenzoic acid

Molecular Formula C₉H₉ClO₄

InChI

InChI=1S/C9H9ClO4/c1-13-7-3-

5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,

(H,11,12)

InChIKey CHMWIAHMSOASPM-UHFFFAOYSA-N

SMILES COC1=C(C=C(C(=C1)C(=O)O)Cl)OC

EC Number 675-668-5

PubChem CID 2757463

Table 2: Physicochemical Properties of 2-Chloro-4,5-dimethoxybenzoic acid[1]

Property Value

Molecular Weight 216.62 g/mol

Monoisotopic Mass 216.0189365 Da

Appearance White to off-white solid (typical)

Melting Point 183-185 °C

XLogP3 2.0

Synthesis Protocol
A documented method for the preparation of 2-Chloro-4,5-dimethoxybenzoic acid involves

the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride. This process is efficient and suitable for

laboratory-scale synthesis.
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Experimental Protocol: Oxidation of 2-chloro-4,5-
dimethoxybenzyl chloride
This protocol is based on the method described in patent CN102285878B.

Materials:

2-chloro-4,5-dimethoxybenzyl chloride (17.6 g, 0.08 mol)

Water (200 ml)

Tetrabutylammonium bromide (1.3 g, 0.004 mol)

Potassium permanganate (38.0 g, 0.24 mol)

Hydrochloric acid (for pH adjustment)

Procedure:

To a 500 ml reaction flask, add 2-chloro-4,5-dimethoxybenzyl chloride (17.6 g), water (200

ml), and tetrabutylammonium bromide (1.3 g).

Heat the reaction mixture to 70 °C with stirring.

Slowly add potassium permanganate (38.0 g) to the stirred solution.

Maintain the reaction at 70 °C for 7 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

While still hot, filter the reaction mixture to remove manganese dioxide.

Adjust the pH of the filtrate to 4 using hydrochloric acid, which will cause a whitish solid to

precipitate.

Allow the mixture to stand for 3 hours to ensure complete precipitation.

Collect the solid product by filtration.
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Dry the solid to obtain 2-Chloro-4,5-dimethoxybenzoic acid.

Yield and Purity:

Yield: 16.5 g (95.5%)

Purity (by HPLC): 94.8%

The logical workflow for this synthesis is depicted in the following diagram.
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Synthesis workflow for 2-Chloro-4,5-dimethoxybenzoic acid.
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Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the

synthesized compound.

Table 3: Spectroscopic Data for 2-Chloro-4,5-dimethoxybenzoic acid

Technique Data

¹H NMR (CDCl₃)
δ 7.59 (s, 1H), δ 7.21 (s, 1H), δ 3.95 (s, 3H), δ

3.93 (s, 3H)

¹³C NMR Data not available in the searched literature.

IR Spectroscopy Data not available in the searched literature.

Mass Spectrometry Data not available in the searched literature.

Note: While complete spectroscopic data is not readily available in the public domain, the

provided ¹H NMR data from the synthesis patent serves as a primary confirmation of the

structure.

Applications in Drug Development
Substituted benzoic acids are crucial building blocks in medicinal chemistry. While direct

experimental protocols for the use of 2-Chloro-4,5-dimethoxybenzoic acid as an intermediate

in drug synthesis are not widely published, its structural analogue, 2-amino-4,5-

dimethoxybenzoic acid, is a well-known precursor for a class of potent anticancer drugs, the

quinazoline-based tyrosine kinase inhibitors, such as Gefitinib.

The synthesis of these drugs often involves the reaction of 2-amino-4,5-dimethoxybenzoic acid

with formamide to construct the core quinazoline ring system. This suggests a potential

strategic application for 2-Chloro-4,5-dimethoxybenzoic acid, which could be converted to

the amino derivative or other functionalized analogues for entry into similar synthetic pathways.

The following diagram illustrates a generalized logical pathway where a substituted benzoic

acid serves as a key starting material for a multi-step synthesis of a bioactive heterocyclic

compound.
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2-Chloro-4,5-dimethoxybenzoic acid
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Potential role as a precursor in complex molecule synthesis.

Safety and Handling
2-Chloro-4,5-dimethoxybenzoic acid is classified as an irritant. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. Work should be conducted in a well-ventilated fume hood.
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GHS Hazard Statements:[1]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Conclusion
2-Chloro-4,5-dimethoxybenzoic acid is a valuable chemical intermediate with a well-defined

synthesis protocol. While detailed spectroscopic characterization beyond ¹H NMR and specific,

published applications in multi-step drug synthesis are limited in publicly accessible literature,

its structural similarity to key pharmaceutical precursors indicates its potential utility in the

synthesis of complex, biologically active molecules. Further research into its reactivity and

applications is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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